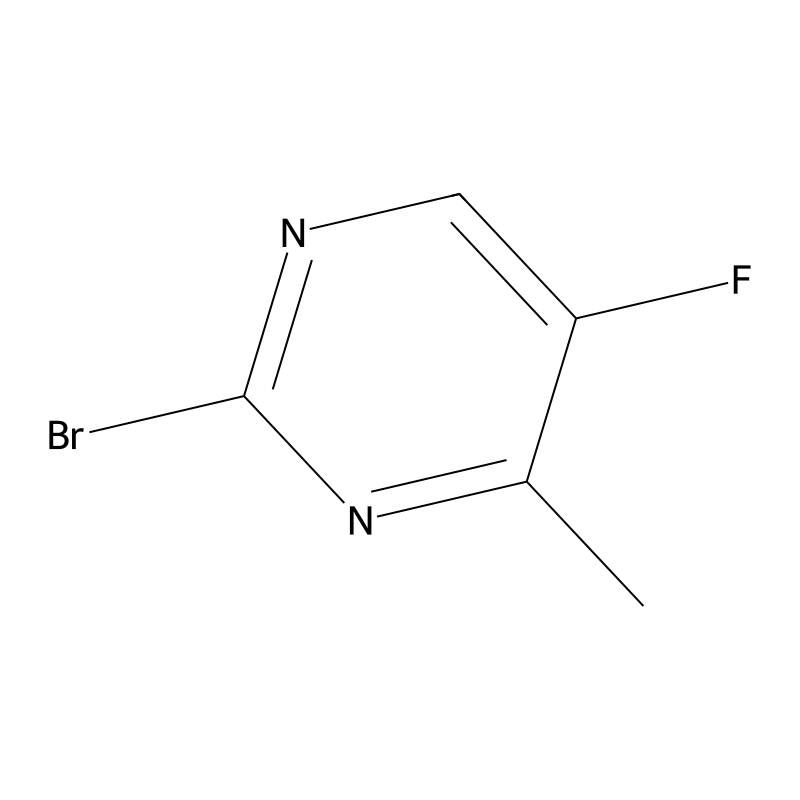

2-Bromo-5-fluoro-4-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Application of Trifluoromethylpyridines

Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2-Bromo-5-fluoro-4-methylpyrimidine, are used in the agrochemical and pharmaceutical industries.

Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Applications of Silica-Based Nanoparticles

Scientific Field: Nanotechnology

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

Scientific Field: Medicinal Chemistry

Summary of the Application: Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors, which can be synthesized using 2-Bromo-5-fluoro-4-methylpyrimidine, are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis.

Methods of Application/Experimental Procedures: The synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine.

Synthesis of 5,5’-Dimethyl-2,2’-Bipyridine

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine. This compound is a type of bipyridine, which are often used as ligands in coordination chemistry.

Results/Outcomes: The synthesis of 5,5’-dimethyl-2,2’-bipyridine from 2-Bromo-5-methylpyridine represents a useful method for the preparation of bipyridine ligands.

Synthesis of BF2-Based Fluorophores

2-Bromo-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine compound characterized by the presence of bromine and fluorine atoms, along with a methyl group. Its molecular formula is , and it has a molecular weight of approximately 175.99 g/mol. The compound features a pyrimidine ring, which consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The specific substitution pattern includes a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 4, contributing to its unique chemical properties and reactivity.

- Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with phenylboronic acid to form biaryl compounds. Such reactions are essential in the synthesis of complex organic molecules .

- Nitration: Similar compounds can undergo nitration reactions to introduce nitro groups, which can further modify their biological activity .

- Homo-Coupling Reactions: It can also undergo homo-coupling reactions to yield biaryl products, enhancing its utility in synthetic chemistry.

The biological activity of 2-Bromo-5-fluoro-4-methylpyrimidine is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Pyrimidines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Compounds derived from this pyrimidine can act as antagonists for certain receptors, potentially aiding in the treatment of various diseases .

Several synthesis methods have been reported for halogenated pyrimidines:

- Palladium-Catalyzed Cross-Coupling: This method involves the reaction of 2-bromo-5-fluoro-4-methylpyrimidine with aryl or alkenyl boronic acids in the presence of palladium catalysts, yielding substituted pyrimidines .

- Nitration of Amines: The compound can be synthesized by nitrating 2-bromo-5-fluoroaniline under controlled conditions to achieve high yields and purity .

- Direct Halogenation: Halogenation reactions can also be performed on precursors like methylpyrimidines to introduce bromine and fluorine substituents at specific positions .

2-Bromo-5-fluoro-4-methylpyrimidine finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing drugs targeting neurological disorders and cancer treatments due to its potential receptor-modulating effects .

- Material Science: The compound may also be utilized in developing advanced materials, including polymers and agrochemicals, owing to its unique electronic properties.

Research indicates that halogenated pyrimidines exhibit interesting interactions with biological targets. For instance, studies on similar compounds show that they can inhibit specific enzymes or receptors involved in disease pathways. The unique electronic properties imparted by the bromine and fluorine atoms enhance their binding affinity and selectivity towards these biological targets .

Several compounds share structural similarities with 2-Bromo-5-fluoro-4-methylpyrimidine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-fluoro-5-methylpyridine | C6H5BrFN | Methyl group at position 5; different reactivity profile |

| 2-Fluoro-5-bromo-pyrimidine | C6H5BrFN | Fluorine at position 2; potential for different biological activity |

| 4-Methyl-2-bromo-pyridine | C6H6BrN | Methyl group at position 4; simpler structure but similar reactivity |

These compounds highlight the uniqueness of 2-Bromo-5-fluoro-4-methylpyrimidine due to its specific substitution pattern and resultant chemical behavior. The presence of both bromine and fluorine atoms significantly influences its reactivity and potential applications in medicinal chemistry.

Bromination of Pyrimidine Precursors

Direct bromination of pyrimidine derivatives represents a fundamental approach for introducing bromine functionality at specific positions of the heterocyclic ring. The bromination of 2-Bromo-5-fluoro-4-methylpyrimidine precursors typically employs electrophilic substitution mechanisms utilizing bromine sources such as N-bromosuccinimide [1]. The regioselectivity of bromination reactions on pyrimidine rings is governed by the electronic nature of the heterocycle and the directing effects of existing substituents.

Sodium monobromoisocyanurate has emerged as an efficient brominating agent for nucleoside derivatives, demonstrating capacity to brominate both unprotected and protected pyrimidine nucleosides [1]. This reagent facilitates bromination at the carbon-5 position of pyrimidine nucleosides under controlled conditions in aqueous dimethylformamide with sodium azide as a crucial additive. The azido group functions as an excellent leaving group from the carbon-6 position of intermediate 5-halo-6-azido-5,6-dihydro compounds, enabling restoration of the 5,6-olefinic bond [1].

Flow photochemical bromination has demonstrated significant advantages over batch processes for pyrimidine derivative synthesis. The methodology enables markedly increased reaction productivity with shortened reaction times from hours to minutes, while simultaneously achieving lower overall levels of side products when conducted in flow mode compared to batch synthesis [2]. This approach has been successfully applied to 5-methyl-substituted pyrimidine precursors, showing improved productivity and product purity through process intensification.

The halogenation process using 1,3-dibromo-5,5-dimethylhydantoin in polar aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide effects smooth bromination of pyrimidine derivatives [3]. The addition of Lewis acids such as trimethylsilyl trifluoromethanesulfonate enhances bromination efficiency, making this method compatible with common protecting groups used in nucleoside chemistry.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura cross-coupling represents a cornerstone methodology for constructing carbon-carbon bonds in pyrimidine synthesis, offering broad substrate scope and functional group tolerance. The reaction between halogenated pyrimidines and aryl boronic acids enables efficient assembly of complex molecular architectures under relatively mild conditions [6]. Contemporary catalyst systems utilizing precatalysts such as XPhosPdG2 have overcome traditional limitations including debromination side reactions.

The application of microwave-assisted Suzuki-Miyaura coupling has significantly improved reaction efficiency for pyrimidine derivatives. Microwave irradiation enables rapid heating and enhanced reaction rates, reducing typical reaction times from hours to minutes while maintaining high yields and selectivity [7]. This methodology has proven particularly effective for synthesizing 3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives using diverse aryl and heteroaryl boronic acids.

Palladium-catalyzed cross-coupling reactions with unprotected nitrogen-rich heterocycles have been developed using specialized precatalysts. The methodology allows reaction of variously substituted pyrimidine halides under mild conditions in good to excellent yields [6]. Critical factors include proper selection of ligands and palladium sources to overcome inhibitory effects of unprotected azole functionalities.

Recent advances have focused on addressing the "2-pyridyl problem" in Suzuki-Miyaura coupling through development of acid-stable reaction conditions. Novel approaches utilizing arylthianthrenium tetrafluoroborate salts enable coupling reactions to proceed under acidic conditions with broad substrate scope, overcoming limitations associated with unstable heteroarylboronic acids [8].

Buchwald-Hartwig Amination Protocols

Buchwald-Hartwig amination enables efficient construction of carbon-nitrogen bonds through palladium-catalyzed coupling of amines with aryl halides. This methodology has been successfully applied to pyrimidine substrates using optimized catalyst systems combining dichlorobis(triphenylphosphine)palladium(II) with xantphos ligand and sodium tert-butoxide base in refluxing toluene [9]. The reaction proceeds under nitrogen atmosphere with yields ranging from 27% to 82% depending on substrate structure.

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine nucleophile and base-assisted deprotonation. Subsequent reductive elimination affords the carbon-nitrogen bond and regenerates the active palladium(0) catalyst [10]. The choice of ligand significantly impacts reaction efficiency, with bidentate phosphine ligands such as xantphos providing superior results compared to monodentate alternatives.

Microwave-assisted Buchwald-Hartwig amination has enabled synthesis of 2,5-disubstituted pyrimidine derivatives under expedited reaction conditions. This approach provides a concise route to structurally diverse pyrimidine-containing compounds with improved reaction times and yields compared to conventional thermal methods [11]. The microwave methodology demonstrates broad substrate scope and functional group tolerance.

Recent developments have focused on expanding the scope of Buchwald-Hartwig amination to include challenging substrates such as nitrogen-rich heterocycles. Specialized catalyst systems have been developed to overcome inhibitory effects associated with coordination of heterocyclic nitrogen atoms to the palladium center, enabling efficient coupling reactions with azole-containing substrates [6].

Regioselective Functionalization Challenges

Regioselective functionalization of pyrimidine rings presents significant synthetic challenges due to the presence of multiple reactive sites and the electron-deficient nature of the heterocycle. The development of TMPZnCl·LiCl as a regioselective zincation reagent has addressed many of these challenges, enabling unprecedented regioselectivity for carbon-2 zincation of pyrimidines [12]. This methodology operates under mild conditions (25-70°C) without requiring strong Lewis acid additives.

The regioselectivity of zincation reactions is attributed to coordination effects between the organometallic reagent and the pyrimidine nitrogen atoms. Spectroscopic and crystallographic studies have revealed the formation of thermally stable zincated intermediates that facilitate regioselective control [12]. The methodology demonstrates excellent functional group tolerance and enables subsequent functionalization through electrophilic quenching or cross-coupling reactions.

Challenges in regioselective halogenation have been addressed through development of oxidative halogenation protocols using sodium halides combined with potassium persulfate. This methodology enables direct halogenation of pyrazolo[1,5-a]pyrimidines at the carbon-3 position with high regioselectivity in aqueous medium [13]. The combination of sodium halides with potassium persulfate serves dual functions as both oxidant and halogenating agent.

Site-selective fluorination adjacent to nitrogen atoms in pyrimidines has been achieved using silver(II) fluoride under ambient conditions. This approach demonstrates exclusive selectivity for positions adjacent to nitrogen with complete regiocontrol, avoiding formation of regioisomeric products [4]. The methodology enables access to fluorinated pyrimidine derivatives that are difficult to obtain through alternative synthetic routes.

Industrial-Scale Production Considerations

Industrial-scale production of 2-Bromo-5-fluoro-4-methylpyrimidine requires careful consideration of multiple factors including safety, cost-effectiveness, environmental impact, and scalability. The transition from laboratory-scale synthesis to commercial production necessitates optimization of reaction conditions, purification procedures, and waste management protocols [14].

Continuous flow reactor technology has emerged as a preferred approach for large-scale halogenation reactions due to superior heat and mass transfer characteristics. Flow systems enable better control of exothermic reactions while minimizing formation of side products through precise residence time distribution [15]. The technology has demonstrated particular advantages for bromination reactions, achieving 40% reduction in reaction time and 15% increase in yield compared to traditional batch methods [5].

Catalyst recovery and recycling represent critical considerations for economically viable large-scale production. Immobilized palladium catalysts and scavenging technologies have been developed to address the high cost of noble metal catalysts in cross-coupling reactions [14]. These approaches enable catalyst recovery rates exceeding 95% while maintaining catalytic activity through multiple reaction cycles.

Environmental considerations have driven development of greener synthetic methodologies including solvent-free reactions, aqueous media processes, and atom-economical transformations. Microwave-assisted synthesis in aqueous medium has demonstrated effectiveness for large-scale pyrimidine production while eliminating organic solvent requirements [13]. These approaches align with increasing regulatory requirements for sustainable manufacturing processes.

Quality control and process analytical technology integration enable real-time monitoring of reaction progress and product quality during large-scale synthesis. Advanced analytical techniques including in-line spectroscopy and automated sampling systems provide rapid feedback for process optimization and ensure consistent product quality [14]. These technologies are essential for meeting pharmaceutical manufacturing standards and regulatory compliance requirements.